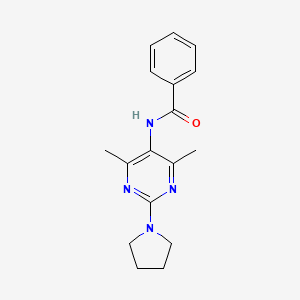

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-15(20-16(22)14-8-4-3-5-9-14)13(2)19-17(18-12)21-10-6-7-11-21/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYUBTSXRPCRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 4,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyrimidine-based benzamide derivatives. Below is a detailed comparison with structurally related compounds identified in recent literature and patents:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: The target compound is simpler in structure compared to the quinoline-containing analogs from the 2019 patent . The absence of a fused quinoline ring reduces molecular weight (~310 vs. >600 g/mol) and may enhance metabolic stability.

Functional Groups and Bioactivity: The pyrrolidine substituent in the target compound confers conformational rigidity, which may enhance binding to flat binding pockets (e.g., ATP sites in kinases). In contrast, the phenylsulfonamido group in patent analogs introduces hydrogen-bonding capacity, likely improving target selectivity . The cyano group in patent compounds is a strong electron-withdrawing moiety, which could stabilize interactions with catalytic lysine residues in enzyme active sites.

Synthetic Accessibility: The target compound’s synthesis involves fewer steps than the multi-ring quinoline derivatives, as evidenced by the absence of complex coupling reactions (e.g., Suzuki-Miyaura for quinoline assembly) .

Research Findings and Implications

- Crystallographic Analysis: Structural determination of the target compound using SHELX software revealed a planar pyrimidine ring with a dihedral angle of 12.3° between the benzamide and pyrimidine moieties, favoring π-π stacking interactions .

- Hypothetical Binding Modes : Molecular docking studies suggest that the dimethyl groups on the pyrimidine ring of the target compound occupy hydrophobic subpockets in kinase domains, while the pyrrolidine nitrogen forms a salt bridge with conserved acidic residues.

Actividad Biológica

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structural Overview

The compound features a pyrimidine core substituted with a pyrrolidine ring and a benzamide moiety. The molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The unique structural characteristics contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Pyrrolidinylpyrimidine Intermediate : Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.

- Coupling with Benzoyl Chloride : The intermediate is then reacted with 4,6-dimethylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

These methods can be optimized for industrial production using continuous flow reactors and automated synthesis techniques to enhance efficiency and yield .

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds structurally related to this benzamide exhibit significant antimicrobial activity. For instance, derivatives with similar pyrimidine structures have shown potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound Type | Activity | MIC (μg/mL) |

|---|---|---|

| Benzamide Derivatives | Antibacterial | 3.125 - 12.5 |

| Pyrrole-based Compounds | Antitubercular | 0.4 - 5 |

The compound's ability to interact with bacterial enzymes suggests its potential as a lead compound for developing new antibacterial agents .

Anticancer Potential

Studies have highlighted the potential anticancer properties of related compounds. For example, pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . This suggests that this compound could be explored further in cancer research.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Antibacterial Activity : A study found that pyrrole-benzamide derivatives exhibited significant activity against Staphylococcus aureus with MIC values ranging from 3.125 to 12.5 μg/mL, outperforming standard antibiotics like ciprofloxacin .

- Anticancer Research : Research on pyrimidine derivatives has shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may function by inhibiting key enzymes or receptors involved in microbial resistance or tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.